molecular formula C6H9ClO2 B023096 1-Methoxycyclobutane-1-carbonyl chloride CAS No. 110046-66-7

1-Methoxycyclobutane-1-carbonyl chloride

Cat. No. B023096
M. Wt: 148.59 g/mol
InChI Key: ONYGRFODCWDWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, including structures similar to 1-methoxycyclobutane-1-carbonyl chloride, often involves the use of arylmethylenecyclopropanes reacting with triarylpropynols or their methyl ethers. This reaction, catalyzed by Lewis acids such as BF3.OEt2, can yield functionalized cyclobutane derivatives under mild conditions (Yao & Shi, 2007). Another approach involves the resolution and absolute stereochemistry determination of cis-1-methoxycarbonyl-2-methylcyclobutane, showcasing the synthetic challenges and the need for precise control over the stereochemistry in these compounds (Baldwin & Burrell, 2000).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives, including 1-methoxycyclobutane-1-carbonyl chloride, can be elucidated through techniques such as X-ray crystallography. These analyses are crucial for understanding the compound's reactivity and properties. For instance, the study by Baldwin and Burrell (2000) provides insights into the absolute stereochemistry of similar compounds, which is fundamental for predicting their chemical behavior.

Chemical Reactions and Properties

1-Methoxycyclobutane-1-carbonyl chloride and its derivatives participate in a variety of chemical reactions, leveraging the cyclobutane ring's strain and the reactivity of the methoxy carbonyl chloride group. For example, Lewis acid-catalyzed intermolecular [4+2] cycloadditions with aldehydes and ketones have been reported, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Matsuo et al., 2008).

Physical Properties Analysis

The physical properties of 1-methoxycyclobutane-1-carbonyl chloride, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The cyclobutane core contributes to a compact and strained ring system, which can affect its physical state and behavior in different solvents. However, specific studies detailing these properties for 1-methoxycyclobutane-1-carbonyl chloride were not found, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 1-methoxycyclobutane-1-carbonyl chloride are characterized by its reactivity in nucleophilic substitution reactions, cycloadditions, and rearrangements. The presence of the methoxy carbonyl chloride group makes it a suitable electrophile for various nucleophilic agents, allowing for the synthesis of a wide range of cyclobutane-based compounds. The literature provides insights into the synthetic applications of similar cyclobutane derivatives, demonstrating their utility in organic synthesis (Cohen & Brockunier, 1989).

Scientific Research Applications

Stereoselectivity in Halomethoxylation

The stereoselectivity of halomethoxylation reactions involving bicyclobutane compounds, which may include or relate to structures similar to 1-methoxycyclobutane-1-carbonyl chloride, demonstrates significant anti-stereoselectivity for conjugate chlorination and bromination. This stereoselectivity varies with the halogen involved, indicating the potential of such compounds in selective synthetic processes (Razin et al., 2007).

Lewis Acid-Catalyzed Cascade Reactions

Lewis acid-catalyzed reactions involving methylenecyclopropanes and methyl ethers lead to the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This indicates the utility of 1-methoxycyclobutane-1-carbonyl chloride in complex molecular synthesis through Lewis acid catalysis (Yao & Shi, 2007).

Intermolecular Cycloaddition

Intermolecular cycloaddition between 3-alkoxycyclobutanones and carbonyl compounds activated by boron trifluoride etherate showcases the application of cyclobutanone derivatives in synthesizing complex bicyclic structures. This process emphasizes the role of compounds like 1-methoxycyclobutane-1-carbonyl chloride in regioselective and diastereoselective synthesis (Matsuo et al., 2008).

Photorearrangements and Silene Formation

The photolysis of phenylsilacyclobutane derivatives results in various isomeric products, demonstrating the potential of 1-methoxycyclobutane-1-carbonyl chloride in photochemical studies and the synthesis of silene compounds through intramolecular reactions (Leigh & Li, 2003).

Synthesis and Ring Enlargement

The synthesis and thermal ring-expansion of 2-ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion and subsequent silyl shift highlight a method for creating cyclic compounds with potential applications in material science and pharmaceuticals (Maas & Bender, 2000).

Safety And Hazards

The safety information for “1-Methoxycyclobutane-1-carbonyl chloride” includes several hazard statements: EUH014, EUH029, H226, H290, H314, H335 . These indicate that the compound can cause severe skin burns and eye damage, may be harmful if inhaled, and can cause respiratory irritation . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS02, GHS05, GHS07 .

properties

IUPAC Name

1-methoxycyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGRFODCWDWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561505
Record name 1-Methoxycyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxycyclobutane-1-carbonyl chloride

CAS RN

110046-66-7
Record name 1-Methoxycyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxycyclobutane-1-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxycyclobutane-1-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methoxycyclobutane-1-carbonyl chloride
Reactant of Route 3
1-Methoxycyclobutane-1-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Methoxycyclobutane-1-carbonyl chloride
Reactant of Route 5
1-Methoxycyclobutane-1-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-Methoxycyclobutane-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.